molecular formula C11H16ClN B2771143 [4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride CAS No. 2253632-86-7

[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride

Cat. No. B2771143
CAS RN: 2253632-86-7
M. Wt: 197.71
InChI Key: FYBSVYLPKVGTJM-UHFFFAOYSA-N
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Description

“[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2253632-86-7 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of “[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride” is 197.71 . The InChI code for this compound is 1S/C11H15N.ClH/c12-8-11-5-3-10(4-6-11)7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H .


Physical And Chemical Properties Analysis

“[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of N-Substituted Oxamides : Research has demonstrated the synthesis of compounds containing a 1-phenylcyclopentylmethylamino group, showcasing a broad spectrum of biological activity. This includes the synthesis of new derivatives through reactions with diethyl oxalate to give amido ester, which upon further processing can lead to various compounds including amino alcohols characterized as hydrochlorides (Aghekyan, Panosyan, & Markaryan, 2013).

  • N,N-Dibenzyl Derivatives : The synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through 1,3-dipolar cycloaddition reaction represents another application. The structural confirmation through NMR spectroscopy, Elemental Analysis, and MS data highlights the compound's potential for further biological evaluation (Younas, Abdelilah, & Anouar, 2014).

  • Improved Synthesis of Antidepressants : A novel industrial synthesis process for sertraline hydrochloride, an effective antidepressant, showcases the application of such chemical compounds in pharmaceutical manufacturing. This process offers advantages in terms of yield, environmental impact, and safety over previous methods, using N-oxide intermediates for a more efficient production (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Biological Activity and Catalysis

  • Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antibacterial and antifungal activities, revealing a variable degree of biological activity. This research underlines the potential of these compounds in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

  • Antiosteoclast Activity : The synthesis and evaluation of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates for antiosteoclast and osteoblast activity demonstrates the application of cyclopropylmethyl phenyl compounds in potential therapeutic interventions for bone-related diseases (Reddy, Reddy, Rani, Reddy, Rao, Nayak, & Reddy, 2012).

Safety and Hazards

The safety information for “[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[4-(cyclopropylmethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-11-5-3-10(4-6-11)7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBSVYLPKVGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride

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